REACTION_CXSMILES
|
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].SCC(O)CO.C1(C)C=CC=CC=1>O>[CH2:1]([Sn:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4]
|
Name
|
24.99
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
SCC(CO)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged to a round-bottom glass reaction flask
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
at reflux until a clear homogeneous solution
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
was collected in the trap
|
Type
|
CUSTOM
|
Details
|
Removal of the toluene (flash evaporator)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn]CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.5 g | |
YIELD: PERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |